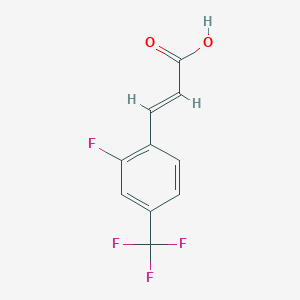
2-Fluoro-4-(trifluoromethyl)cinnamic acid
Overview
Description
2-Fluoro-4-(trifluoromethyl)cinnamic acid is a fluorinated derivative of cinnamic acid with the chemical formula C10H6F4O2 and a molecular weight of 234.15 g/mol . This compound is known for its unique structural features, which include a fluorine atom and a trifluoromethyl group attached to the cinnamic acid backbone. These modifications impart distinct chemical and physical properties, making it a valuable compound in various scientific research applications.
Mechanism of Action
Target of Action
It is known to cause irritation to the eyes, skin, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
It is a fluorinated derivative of cinnamic acid, which is a precursor to the sweetener aspartame via enzyme-catalysed amination to give phenylalanine . This suggests that 2-Fluoro-4-(trifluoromethyl)cinnamic acid might interact with similar biochemical pathways.
Pharmacokinetics
It is known to cause irritation upon contact with skin and eyes, and upon inhalation , suggesting that it can be absorbed through these routes.
Result of Action
It is known to cause irritation to the eyes, skin, and respiratory system , indicating that it may have cytotoxic effects or induce an inflammatory response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored in a dry, cool, and well-ventilated place . Dust formation should be avoided, and adequate ventilation should be ensured during handling .
Preparation Methods
The synthesis of 2-Fluoro-4-(trifluoromethyl)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and trifluoromethylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 2-fluorobenzaldehyde and trifluoromethylacetic acid in the presence of a base such as sodium hydroxide. This reaction forms the intermediate this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final product with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)cinnamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those with fluorinated motifs.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)cinnamic acid can be compared with other similar compounds such as:
2-(Trifluoromethyl)cinnamic acid: This compound lacks the fluorine atom at the 2-position, resulting in different chemical reactivity and biological activity.
4-Fluoro-2-(trifluoromethyl)cinnamic acid: The position of the fluorine atom is different, which can affect the compound’s interaction with biological targets and its overall stability.
Trans-4-(trifluoromethyl)cinnamic acid: This compound has a similar trifluoromethyl group but differs in the position of the fluorine atom, leading to variations in its chemical and physical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for specialized applications.
Properties
IUPAC Name |
(E)-3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLGORXWYIISR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420780 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262608-88-8 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 262608-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)
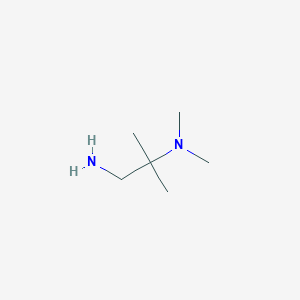
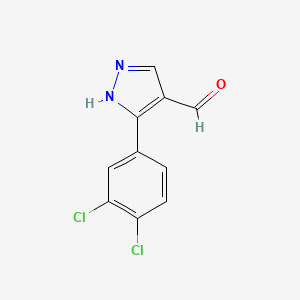
![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)
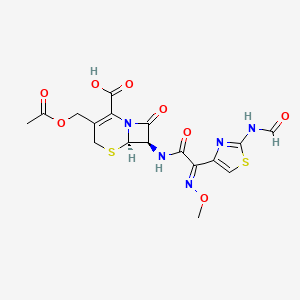
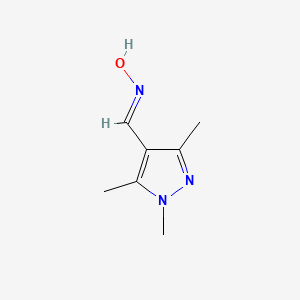
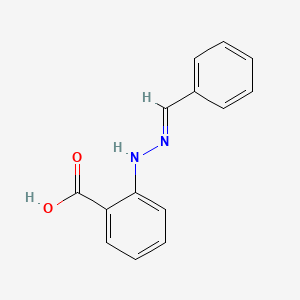
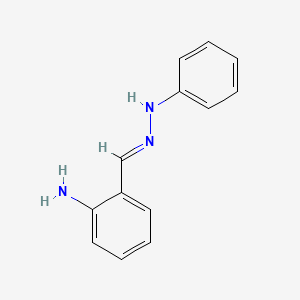
![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)
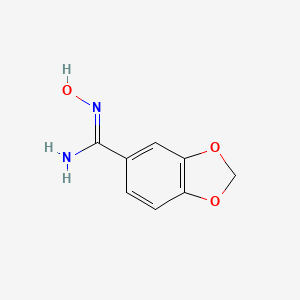
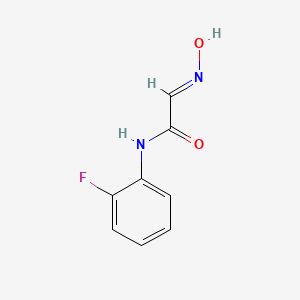
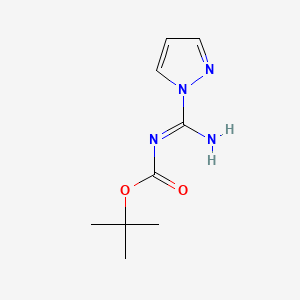
![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)
